

Application Notes and Protocols for Investigating Umbralisib Tosylate Resistance Mechanisms

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Compound of Interest		
Compound Name:	Umbralisib Tosylate	
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Introduction

Umbralisib Tosylate (formerly TGR-1202) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ)[1][2][3][4][5]. It was developed for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL)[1][5][6]. Understanding the potential mechanisms of acquired resistance to Umbralisib is critical for optimizing its therapeutic use, developing combination strategies to overcome resistance, and informing the design of next-generation inhibitors.

These application notes provide a comprehensive experimental framework to identify and characterize the molecular mechanisms driving resistance to **Umbralisib Tosylate**. The protocols outlined below detail methods for generating resistant cell lines and employing a multi-omics approach to elucidate the underlying biological changes.

Core Experimental Strategy

The overall strategy involves a multi-pronged approach to first develop Umbralisib-resistant cancer cell line models and then to comprehensively analyze the molecular alterations in these resistant cells compared to their parental, sensitive counterparts. The key steps include:



- Generation of Umbralisib-Resistant Cell Lines: Establishing cell line models that can proliferate in the presence of clinically relevant concentrations of Umbralisib.
- Functional Validation of Resistance: Quantifying the degree of resistance and assessing changes in cell viability and proliferation.
- Genomic and Transcriptomic Analysis: Identifying genetic mutations and alterations in gene expression that correlate with the resistant phenotype using RNA sequencing.
- Proteomic and Phosphoproteomic Profiling: Analyzing changes in protein expression and phosphorylation status to map alterations in signaling pathways.
- Kinome Activity Profiling: Assessing the global changes in kinase activity to identify compensatory signaling pathways.
- Candidate Gene/Pathway Validation: Functionally validating the role of identified genes or pathways in conferring resistance.

Data Presentation

Table 1: Cell Viability (IC50) Data for Parental and Umbralisib-Resistant Cell Lines



Cell Line	Parental IC50 (nM)	Resistant Subclone 1 IC50 (nM)	Resistant Subclone 2 IC50 (nM)	Fold Change in Resistance (Subclone 1)	Fold Change in Resistance (Subclone 2)
Follicular Lymphoma					
HF-1	[Enter Data]	[Enter Data]	[Enter Data]	[Enter Data]	[Enter Data]
SUDHL-4	[Enter Data]	[Enter Data]	[Enter Data]	[Enter Data]	[Enter Data]
Marginal Zone Lymphoma					
[Cell Line 1]	[Enter Data]	[Enter Data]	[Enter Data]	[Enter Data]	[Enter Data]
[Cell Line 2]	[Enter Data]	[Enter Data]	[Enter Data]	[Enter Data]	[Enter Data]

Table 2: Summary of Putative Resistance Mechanisms Identified



Analytical Approach	Parental Cell Line	Resistant Cell Line	Key Findings (e.g., Gene Mutation, Upregulated Pathway)
RNA Sequencing			
HF-1	HF-1-UmbraR	[e.g., Upregulation of ABC transporters, mutations in PIK3CD]	
SUDHL-4	SUDHL-4-UmbraR	[e.g., Increased expression of alternative signaling pathway components]	-
Phosphoproteomics			•
HF-1	HF-1-UmbraR	[e.g., Hyperphosphorylation of downstream effectors of MAPK pathway]	
SUDHL-4	SUDHL-4-UmbraR	[e.g., Increased phosphorylation of STAT3]	-
Kinome Profiling			-
HF-1	HF-1-UmbraR	[e.g., Increased activity of SRC family kinases]	
SUDHL-4	SUDHL-4-UmbraR	[e.g., Activation of PIM kinases]	_
CRISPR-Cas9 Screen			
HF-1	N/A	[e.g., Knockout of PTEN confers resistance]	_



[e.g., Loss of a SUDHL-4 N/A negative regulator of the Wnt pathway]

Experimental Protocols Protocol 1: Generation of Umbralisib-Resistant Lymphoma Cell Lines

This protocol describes the generation of drug-resistant cell lines by continuous exposure to escalating concentrations of **Umbralisib Tosylate**[7][8][9].

Materials:

- Follicular lymphoma (e.g., HF-1, SUDHL-4) or marginal zone lymphoma cell lines[10][11]
 [12].
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
- Umbralisib Tosylate (dissolved in DMSO).
- 96-well and standard culture plates.
- Cell counting solution (e.g., Trypan Blue).
- Cell viability assay kit (e.g., MTT, CCK-8).

- Determine Initial IC50:
 - Seed parental cells in 96-well plates at a predetermined optimal density[13].
 - Treat cells with a range of Umbralisib Tosylate concentrations (e.g., 1 nM to 10 μM) for 72 hours[13].
 - Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay[14]
 [15].



- Initiate Resistance Induction:
 - Culture parental cells in their standard medium containing **Umbralisib Tosylate** at a concentration equal to the IC20 (20% inhibitory concentration)[8].
- Dose Escalation:
 - Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the Umbralisib concentration by 1.5- to 2-fold[9].
 - If significant cell death (>50%) is observed, maintain the cells at the previous concentration for additional passages before attempting to increase the dose again[8].
- Maintenance and Cryopreservation:
 - Continue this stepwise dose escalation until the cells are able to proliferate in a significantly higher concentration of Umbralisib (e.g., 10-fold the initial IC50)[7].
 - At each successful dose escalation, cryopreserve a batch of cells for future reference[16].
- Isolation of Clonal Populations:
 - Once a resistant population is established, isolate single-cell clones by limiting dilution or single-cell sorting to ensure a homogenous population[17].
- Confirmation of Resistance:
 - Expand the resistant clones and re-determine the IC50 of Umbralisib. A significant increase in IC50 (at least 3- to 10-fold) compared to the parental line confirms resistance[7].
 - Periodically re-evaluate the IC50 to ensure the stability of the resistant phenotype[7].

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the protein expression and phosphorylation status of key components in the PI3K/AKT and CK1ɛ-related signaling pathways[18].



Materials:

- Parental and Umbralisib-resistant cell lysates.
- SDS-PAGE gels and electrophoresis apparatus.
- Transfer apparatus and nitrocellulose or PVDF membranes.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-pβ-catenin, anti-total β-catenin, anti-PTEN, anti-GAPDH).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.

- Protein Extraction: Lyse parental and resistant cells (both untreated and treated with Umbralisib for a short duration) with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Load equal amounts of protein (20-50 μg) onto an SDS-PAGE gel and separate by electrophoresis[19].
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane[20].
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[20].
- Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation[18].
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[18].



- Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) and to the total protein levels for phosphospecific antibodies.

Protocol 3: RNA Sequencing for Transcriptomic Analysis

This protocol outlines the steps for identifying differentially expressed genes between parental and resistant cells[11].

Materials:

- Parental and Umbralisib-resistant cell pellets.
- RNA extraction kit (e.g., RNeasy Kit, Qiagen).
- DNase I.
- RNA quality assessment tool (e.g., Agilent Bioanalyzer).
- Library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
- Next-generation sequencing platform (e.g., Illumina NovaSeq).

- RNA Extraction: Isolate total RNA from biological triplicates of parental and resistant cell lines.
- Quality Control: Assess RNA integrity and quantity.
- Library Preparation: Prepare sequencing libraries from high-quality RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
- Data Analysis:



- Perform quality control on the raw sequencing reads.
- Align reads to a reference genome.
- Quantify gene expression levels.
- Identify differentially expressed genes between parental and resistant cells.
- Perform pathway and gene set enrichment analysis to identify dysregulated biological processes.

Protocol 4: CRISPR-Cas9 Genome-Wide Knockout Screen

This protocol is designed to identify genes whose loss confers resistance to Umbralisib[10][12].

Materials:

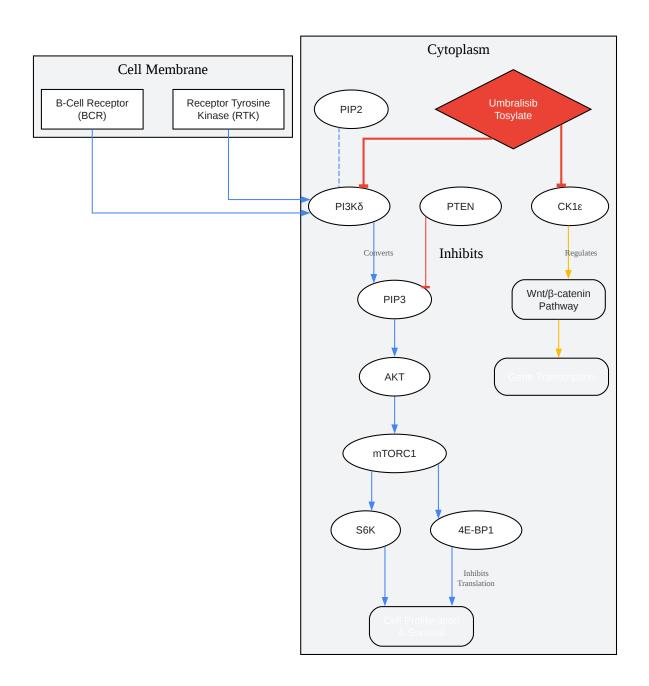
- Cas9-expressing parental cell line.
- Genome-wide lentiviral sgRNA library (e.g., TKOv3).
- · Lentivirus packaging plasmids.
- HEK293T cells for lentivirus production.
- Polybrene.
- Umbralisib Tosylate.
- Genomic DNA extraction kit.
- · PCR reagents for library amplification.
- · Next-generation sequencing platform.



- Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells.
- Transduction: Transduce the Cas9-expressing parental cell line with the sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
- Antibiotic Selection: Select for successfully transduced cells.
- Drug Selection:
 - Split the cell population into two groups: a control group (treated with vehicle) and an Umbralisib-treated group.
 - Culture the cells for several population doublings to allow for gene knockout and phenotypic effects.
- Genomic DNA Extraction: Harvest cells from both groups and extract genomic DNA.
- sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA by PCR and sequence them using a next-generation sequencer.
- Data Analysis:
 - Determine the abundance of each sgRNA in both the control and treated populations.
 - Identify sgRNAs that are significantly enriched in the Umbralisib-treated population, as these target genes whose loss may confer resistance.

Visualizations Signaling Pathways and Experimental Workflows

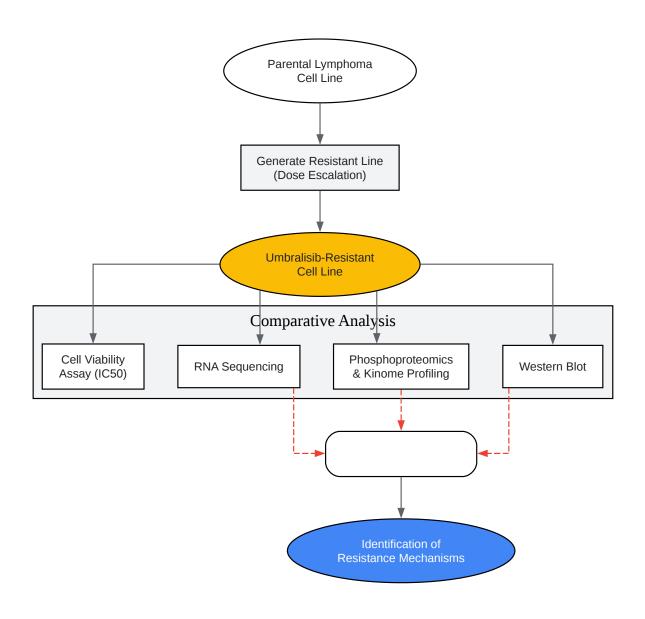




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Caption: Umbralisib Tosylate Signaling Pathway.





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Caption: Experimental Workflow for Resistance Studies.

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